molecular formula C13H15FN2 B12993623 N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine

Cat. No.: B12993623
M. Wt: 218.27 g/mol
InChI Key: WGPZAVRYBBVORO-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine is a chemical compound that belongs to the class of organic compounds known as substituted amines. These compounds are characterized by the presence of an amine group attached to a substituted benzyl and pyrrole ring. The fluorine atom on the benzyl ring may impart unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 1H-pyrrole.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.

    Substitution: The fluorine atom on the benzyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may focus on its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: It can be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzyl ring may enhance its binding affinity to certain receptors or enzymes, leading to specific biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine
  • N-(4-Methylbenzyl)-1-(1H-pyrrol-2-yl)ethanamine
  • N-(4-Bromobenzyl)-1-(1H-pyrrol-2-yl)ethanamine

Uniqueness

N-(4-Fluorobenzyl)-1-(1H-pyrrol-2-yl)ethanamine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents on the benzyl ring.

Conclusion

This compound is a versatile compound with potential applications in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions and interact with specific molecular targets, making it a valuable subject of research.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C13H15FN2

Molecular Weight

218.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(1H-pyrrol-2-yl)ethanamine

InChI

InChI=1S/C13H15FN2/c1-10(13-3-2-8-15-13)16-9-11-4-6-12(14)7-5-11/h2-8,10,15-16H,9H2,1H3

InChI Key

WGPZAVRYBBVORO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CN1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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